![molecular formula C20H19ClN2OS B2578859 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide CAS No. 894004-51-4](/img/structure/B2578859.png)

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

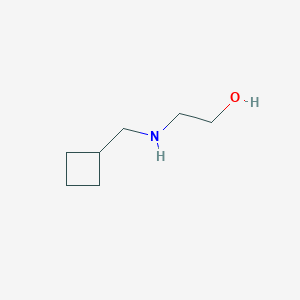

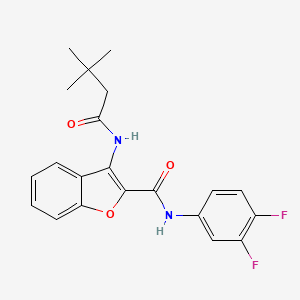

The compound “N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a benzamide group and a chlorophenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, benzamide group, and chlorophenyl group would all contribute to its overall structure .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the thiazole ring might participate in reactions typical of heterocycles . The benzamide group could undergo reactions typical of amides, and the chlorophenyl group could undergo reactions typical of aromatic halides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity .

Scientific Research Applications

Polymer Synthesis and Characterization

Research has demonstrated the synthesis and characterization of novel aromatic polyimides, involving the creation of new diamines that could be polymerized with different dianhydrides. These polymers exhibit significant solubility in organic solvents and high thermal stability, indicating potential applications in high-performance materials and electronics (Butt et al., 2005).

Green Synthesis of Organic Compounds

A study reported a highly efficient and green synthesis method for 2,4-diphenyl substituted thiazoles, showcasing a simpler, milder, and more environmentally friendly approach compared to traditional methods. This highlights the compound's role in synthesizing biologically relevant structures with potential applications in drug discovery and organic chemistry (Zhang et al., 2020).

Anticancer Activity

A significant body of work focuses on the synthesis and evaluation of thiazole derivatives as anticancer agents. One study designed and synthesized a series of benzamides incorporating a thiazol moiety, showing moderate to excellent anticancer activity against several cancer cell lines. These findings suggest potential therapeutic applications for this compound in cancer treatment (Ravinaik et al., 2021).

Pharmaceutical Co-crystals

The formation of pharmaceutical co-crystals involving similar compounds has been explored to enhance the solubility and dissolution rates of drugs. This research could lead to improved drug formulations with better bioavailability and therapeutic efficacy (Aitipamula et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated novel thiazoles and thiadiazoles for antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents. These studies highlight the importance of structural modifications to enhance activity and specificity against various microbial pathogens (Gomha et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2OS/c1-13-3-5-15(6-4-13)19(24)22-12-11-18-14(2)23-20(25-18)16-7-9-17(21)10-8-16/h3-10H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMWOVRYWNUAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2578776.png)

![N-Fmoc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2578782.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)

![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)

![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)